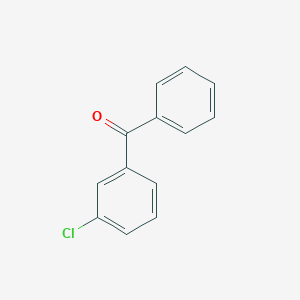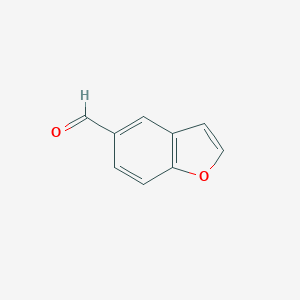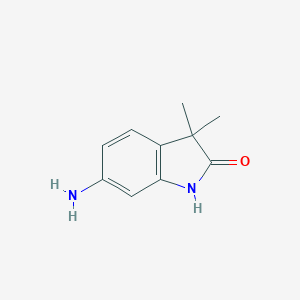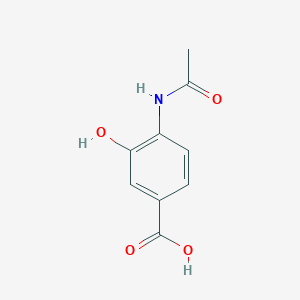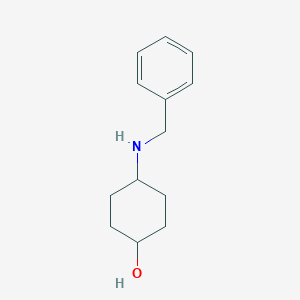
4-(Benzylamino)cyclohexan-1-ol
概要
説明
4-(Benzylamino)cyclohexan-1-ol is a chemical compound with the CAS Number: 1019573-01-3 and a molecular weight of 205.3 . Its IUPAC name is 4-(benzylamino)cyclohexanol .
Molecular Structure Analysis
The InChI code for 4-(Benzylamino)cyclohexan-1-ol is 1S/C13H19NO/c15-13-8-6-12 (7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 . This indicates the molecular structure of the compound.科学的研究の応用
Stereoselective Synthesis
A study by Pinto et al. (2017) focused on the stereoselective epoxidation of racemic trans-2-(N-benzylamino)cyclohex-3-en-1-ol, achieving high diastereoselectivity. This process was crucial in the asymmetric syntheses of enantiopure dihydroconduramines, demonstrating the compound's role in facilitating complex organic syntheses (Pinto et al., 2017).
Catalysis and Oxidation
Hazra et al. (2014) described the synthesis and catalytic activity of a copper(II) complex involving cyclohexane-1,4-dicarboxylate for the efficient oxidation of cyclohexane, showcasing the potential of cyclohexan-1-ol derivatives in oxidation reactions and catalyst development (Hazra et al., 2014).
Metabolic Pathways
Elshahed et al. (2001) investigated the metabolism of cyclohex-1-ene carboxylate and cyclohexane carboxylate by "Syntrophus aciditrophicus," highlighting the biochemical transformations involving cyclohexan-1-ol derivatives in microbial metabolic pathways (Elshahed et al., 2001).
Polymer Synthesis
Trollsås et al. (2000) discussed the synthesis and polymerization of new cyclic esters containing protected functional groups derived from cyclohexanone, indicating the utility of cyclohexan-1-ol derivatives in the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Catalytic Oxidation
Maurya et al. (2007) reported on oxovanadium(IV) and copper(II) complexes of 1,2-diaminocyclohexane-based ligand encapsulated in zeolite-Y for the catalytic oxidation of styrene, cyclohexene, and cyclohexane, demonstrating the role of cyclohexan-1-ol derivatives in enhancing catalytic efficiency (Maurya et al., 2007).
Safety And Hazards
特性
IUPAC Name |
4-(benzylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRIOPMWGXBPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)cyclohexan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

